molecular formula C6H7F3O B3145921 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL CAS No. 585532-19-0

3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL

Cat. No.: B3145921
CAS No.: 585532-19-0
M. Wt: 152.11 g/mol
InChI Key: BVZRNAJOJZWRKG-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL: is a unique organic compound characterized by its bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)bicyclo[111]pentane framework One common method involves the reaction of bicyclo[111]pentane with trifluoromethylating agents under controlled conditions

Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

Chemistry: In chemistry, 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.

Biology: The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Medicine: In medicine, this compound is studied for its potential use in pharmaceuticals. Its unique properties may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
  • 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid

Comparison: Compared to similar compounds, 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL is unique due to the presence of the hydroxyl group, which imparts different chemical and physical properties. This hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it distinct from other bicyclo[1.1.1]pentane derivatives.

Properties

IUPAC Name

3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O/c7-6(8,9)4-1-5(10,2-4)3-4/h10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZRNAJOJZWRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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